3-Isopropylamino-1,2-propanediol

Beschreibung

Historical Context and Significance in Chemical Synthesis

The primary significance of 3-Isopropylamino-1,2-propanediol lies in its role as a key intermediate in the synthesis of pharmaceuticals. It is most notably recognized as a precursor in the manufacture of widely used beta-adrenergic receptor antagonists, such as metoprolol (B1676517), which are vital for managing cardiovascular conditions like hypertension and angina pectoris. The structure of this compound is such that it provides the necessary backbone for developing compounds that can effectively interact with beta-adrenergic receptors.

Its presence as a known impurity in metoprolol tartrate and metoprolol succinate (B1194679) preparations further highlights its importance in the field of pharmaceutical analysis and quality control. nih.govcymitquimica.com The synthesis of related structures, such as 3-amino-1,2-propanediol (B146019), has been a subject of research to improve yield and purity, often starting from precursors like glycerin chlorohydrin and ammonia. google.comresearchgate.net These synthetic explorations underscore the industrial need for efficient production methods for aminopropanediol derivatives.

Overview of Structural Features and Stereochemical Relevance

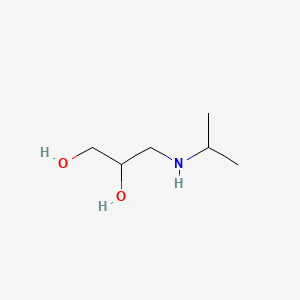

The molecular structure of this compound consists of a propane-1,2-diol backbone, which is a three-carbon chain with hydroxyl (-OH) groups on the first and second carbons, and an isopropylamino [-NHCH(CH3)2] group attached at the third carbon. ontosight.aicymitquimica.com This combination of amine and diol functional groups gives the molecule its characteristic properties, including its solubility in water. cymitquimica.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C6H15NO2 |

| Molar Mass | 133.19 g/mol |

| CAS Number | 6452-57-9 |

| IUPAC Name | 3-(propan-2-ylamino)propane-1,2-diol |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

Data sourced from PubChem. nih.govchem960.com

A critical aspect of its structure is its chirality. The second carbon atom is a stereocenter, meaning this compound exists as two different stereoisomers (enantiomers): (R)- and (S)-3-Isopropylamino-1,2-propanediol. ontosight.ai This stereochemical feature is of paramount relevance in pharmacology, as different enantiomers of a drug can exhibit distinct biological activities and metabolic profiles. The specific spatial arrangement of the atoms is crucial for the molecule's interaction with chiral biological targets like enzymes and receptors. ontosight.ai

Scope and Academic Research Trajectories

Current and future academic research involving this compound continues to build upon its established roles. Key areas of investigation include:

Pharmaceutical Synthesis: Research persists in leveraging this compound as a chiral building block for the synthesis of new pharmaceutical candidates. Its well-defined stereocenter makes it an attractive starting material for creating complex molecules where specific stereochemistry is required for therapeutic efficacy. ontosight.ai

Analytical Chemistry: In the field of analytical chemistry, there is interest in using this compound and its derivatives as chiral stationary phases in chromatography. Such applications are essential for the separation and analysis of enantiomers in pharmaceutical quality control and other areas of chemical analysis.

Biochemical Research: The compound is utilized in biochemical studies to investigate enzyme activities and protein interactions. Its structural similarity to biological molecules allows it to be used as a probe to understand metabolic pathways and the stereochemical behavior of various biological systems.

Table 2: Mentioned Compounds

| Compound Name | Other Names/Synonyms |

|---|---|

| This compound | 1,2-dihydroxy-3-isopropylaminopropane; 3-(propan-2-ylamino)propane-1,2-diol; Metoprolol EP Impurity N |

| Metoprolol | - |

| Metoprolol Tartrate | - |

| Metoprolol Succinate | - |

| 3-amino-1,2-propanediol | Amino-glycerol; 3-amino-glycerol |

| Glycerin chlorohydrin | 3-chloro-1,2-propanediol |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(propan-2-ylamino)propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2/c1-5(2)7-3-6(9)4-8/h5-9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKBZGEJJKPNRSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60983148 | |

| Record name | 3-[(Propan-2-yl)amino]propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60983148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6452-57-9 | |

| Record name | 3-Isopropylamino-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6452-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Isopropylamino-1,2-propanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006452579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(Propan-2-yl)amino]propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60983148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(isopropylamino)propane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ISOPROPYLAMINO-1,2-PROPANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/308N9VZ214 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations

Established Reaction Pathways for 3-Isopropylamino-1,2-propanediol Synthesis

Nucleophilic Ring-Opening of Epoxides: Mechanistic and Regioselective Considerations

The nucleophilic ring-opening of epoxides stands as a primary and well-established method for synthesizing β-amino alcohols like this compound. rsc.org This reaction typically involves the attack of an amine, in this case, isopropylamine (B41738), on an epoxide precursor. The choice of epoxide and reaction conditions significantly influences the outcome.

The reaction of isopropylamine with a suitable three-carbon epoxide, such as glycidol (B123203) or epichlorohydrin, leads to the formation of this compound. When using an asymmetrical epoxide, the regioselectivity of the nucleophilic attack is a critical factor. Generally, under basic or neutral conditions, the amine will attack the less sterically hindered carbon of the epoxide ring in an SN2-type mechanism. libretexts.orgmasterorganicchemistry.comyoutube.com This results in the opening of the epoxide ring and the formation of the desired amino diol. The reaction is driven by the considerable ring strain of the three-membered epoxide ring, which facilitates the ring-opening process even with a poor leaving group like an alkoxide. masterorganicchemistry.com

The pH of the reaction medium plays a crucial role in controlling the reactivity and regioselectivity of the epoxide opening. semanticscholar.org While basic conditions favor attack at the less substituted carbon, acidic conditions can alter the regioselectivity by protonating the epoxide oxygen, making the more substituted carbon more susceptible to nucleophilic attack due to the development of a partial positive charge. libretexts.org

Exploration of Alternative Precursor-Based Syntheses

While epoxide-based routes are common, alternative synthetic strategies utilizing different precursors have also been explored. One such method involves starting from glycerin chlorohydrin (3-chloro-1,2-propanediol). google.comhubspotusercontent-na1.net This precursor can react with isopropylamine, where the amine displaces the chloride ion to form the target molecule. This method offers an alternative pathway that avoids the direct handling of potentially more hazardous epoxides.

Another approach involves the use of raw materials like Racemic glycidol and Glycerose. However, these methods can be limited by the high cost and instability of the starting materials, making them less suitable for large-scale industrial production. google.com

Enantioselective Synthesis Strategies for Chiral Isomers

This compound possesses a chiral center, meaning it can exist as two non-superimposable mirror images or enantiomers, (R)- and (S)-3-isopropylamino-1,2-propanediol. The specific stereochemistry of the molecule is often crucial for its biological activity, necessitating enantioselective synthesis methods. chemimpex.com

Utilization of Chiral Starting Materials and Precursors

A straightforward approach to obtaining a specific enantiomer of this compound is to start with a chiral precursor that already has the desired stereochemistry. For instance, using enantiomerically pure (R)- or (S)-glycidol or (R)- or (S)-epichlorohydrin in the nucleophilic ring-opening reaction with isopropylamine will yield the corresponding (R)- or (S)-enantiomer of the final product. This strategy relies on the availability of enantiopure starting materials.

The use of chiral auxiliaries is another established method in asymmetric synthesis. chemimpex.com These are chiral compounds that are temporarily incorporated into the reacting molecule to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.

Application of Chiral Catalysis in Asymmetric Synthesis

Chiral catalysis offers a more efficient and atom-economical approach to enantioselective synthesis. This involves using a small amount of a chiral catalyst to control the stereochemistry of the reaction, generating a large quantity of the desired enantiomer.

In the context of synthesizing chiral β-amino alcohols, catalyst-controlled regioselective ring-opening of epoxides is a powerful technique. rsc.org For example, cationic aluminum salen catalysts with bulky groups and a chiral backbone have been shown to effectively control the regioselectivity of the nucleophilic attack on unbiased trans-epoxides, leading to the formation of specific enantiomers of β-amino alcohols. rsc.org

Phase transfer catalysis using chiral catalysts, such as bifunctional ammonium (B1175870) salts derived from trans-1,2-cyclohexanediamine, has also been successfully employed in asymmetric synthesis to create chiral centers with high enantioselectivity. nih.gov Furthermore, organocatalytic cycloaddition and cyclization reactions represent a growing field in the asymmetric synthesis of complex molecules containing chiral centers. nih.gov

Derivatization Chemistry and Functional Group Interconversions

The chemical versatility of this compound allows for a range of derivatization reactions and functional group interconversions. The presence of two hydroxyl groups and a secondary amine provides multiple sites for chemical modification.

Derivatization is often necessary for analytical purposes, such as in gas chromatography-mass spectrometry (GC-MS) analysis. derpharmachemica.com The hydroxyl groups can be converted into more volatile and stable derivatives, such as trimethylsilyl (B98337) ethers or cyclic acetals, to improve their chromatographic behavior. derpharmachemica.com For instance, reaction with a silylating reagent can facilitate analysis. derpharmachemica.com

The functional groups of this compound can also be interconverted to synthesize other valuable compounds. For example, the hydroxyl groups can be esterified or etherified, and the secondary amine can be acylated or alkylated to produce a wide array of derivatives with potentially different physical, chemical, and biological properties. These derivatization reactions are fundamental in creating libraries of related compounds for various research applications.

Chemical Reactivity of Hydroxyl Moieties: Esterification, Etherification, and Oxidation Pathways

The two hydroxyl groups in this compound are primary and secondary, offering distinct sites for chemical reactions such as esterification, etherification, and oxidation.

Esterification and Etherification: The hydroxyl groups can undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) and etherification with alkyl halides or other alkylating agents. These reactions are fundamental in modifying the compound's physical and chemical properties. For instance, selective O-acylation has been demonstrated on the related compound 3-amino-1,2-propanediol (B146019), where after an initial N-acylation, the hydroxyl group is reacted with an acyl donor like myristic acid to produce N,O-diacyl derivatives. chemicalbook.com This suggests that similar selective reactions on the hydroxyl groups of this compound are feasible, allowing for the synthesis of complex esters.

Etherification is particularly significant as it represents a key step in the synthesis of many beta-blockers. For example, the synthesis of metoprolol (B1676517) involves the reaction of a substituted phenol (B47542) with a precursor to this compound, highlighting the utility of this reaction pathway.

Oxidation Pathways: The primary and secondary alcohol groups of this compound can be oxidized to form corresponding aldehydes, ketones, or carboxylic acids, depending on the oxidizing agent and reaction conditions. The oxidation of the secondary alcohol would yield a ketone, while oxidation of the primary alcohol would initially form an aldehyde, which could be further oxidized to a carboxylic acid. The presence of the amine group requires careful selection of reagents to avoid undesired side reactions. Studies on the oxidation of similar compounds, such as acebutolol, have utilized oxidants like diperiodatocuprate(III) (DPC) in an alkaline medium. researchgate.net

Table 1: Reactivity of Hydroxyl Groups in this compound and Related Compounds

| Reaction Type | Reagent/Conditions | Product Type | Reference |

|---|---|---|---|

| O-Acylation | Myristic Acid (on N-stearyl 3-amino-1,2-propanediol) | N,O-diacyl 3-amino-1,2-propanediol | chemicalbook.com |

| Oxidation | General Oxidizing Agents | Aldehydes or Ketones | |

| Oxidation | Diperiodatocuprate(III) (DPC) | Oxidation products | researchgate.net |

Amine Group Transformations: Alkylation, Acylation, and Heterocycle Formation

The secondary amine in this compound is a nucleophilic center that readily participates in alkylation, acylation, and cyclization reactions. cymitquimica.com

Alkylation and Acylation: The amine group can be further alkylated using alkyl halides or undergo reductive amination. Acylation with acyl chlorides or anhydrides yields the corresponding amides. These transformations are critical for building more complex molecular architectures. A notable example, although on a similar substrate, is the selective N-acylation of 3-amino-1,2-propanediol with stearic acid as the first step in producing pseudo-ceramides. chemicalbook.com This highlights the amine's reactivity and its precedence over the hydroxyl groups under certain conditions.

Heterocycle Formation: this compound is a key starting material for the preparation of various heterocyclic compounds. chemicalbook.comchemicalbook.com The bifunctional nature of the molecule, with its amino and diol moieties, allows for condensation reactions with other molecules to form rings. For example, it is used in the preparation of heterocyclic propanolamines that exhibit β-adrenergic antagonist activity. chemicalbook.comchemicalbook.com These reactions are crucial in medicinal chemistry for creating novel drug candidates.

Table 2: Reactivity of the Amine Group in this compound and Related Compounds

| Reaction Type | Reagent/Conditions | Product Type | Reference |

|---|---|---|---|

| N-Acylation | Stearic Acid (on 3-amino-1,2-propanediol) | N-stearyl 3-amino-1,2-propanediol | chemicalbook.com |

| Heterocycle Synthesis | Various (unspecified) | Heterocyclic Propanolamines | chemicalbook.comchemicalbook.com |

Stereochemical Investigations and Chiral Applications

Resolution and Separation Techniques for Enantiomers

The separation of the (R)- and (S)-enantiomers of 3-isopropylamino-1,2-propanediol is crucial for their use in pharmaceuticals, where typically only one enantiomer provides the desired therapeutic effect. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary technique for resolving these enantiomers. chemimpex.com

Cellulose-based chiral stationary phases have demonstrated selectivity for the enantiomers of structurally similar amino propanediols. cymitquimica.com For instance, the separation of the enantiomers of 3-tert-butylamino-1,2-propanediol, a key intermediate for the beta-blocker (S)-timolol, has been successfully achieved using a Chiralpak column. cymitquimica.com The method often involves a normal-phase mobile system. The addition of small amounts of acidic and basic modifiers, such as formic acid and diethylamine (B46881), to the mobile phase can be critical for enhancing chromatographic efficiency and resolution between the enantiomers. cymitquimica.com

Detection and quantification of the separated enantiomers can be performed using various detectors, including mass spectrometry (MS), which offers high sensitivity and selectivity. wipo.int

Table 1: Illustrative Chromatographic Conditions for Enantiomeric Separation of Amino Propanediol (B1597323) Derivatives

| Parameter | Condition |

| Column | Chiralpak IC (Cellulose-based CSP) cymitquimica.com |

| Mobile Phase | n-hexane, ethanol, formic acid, diethylamine (e.g., 70:30:0.1:0.1 v/v/v/v) cymitquimica.com |

| Detection | Mass Spectrometry (MS) wipo.int or UV |

| Principle | Differential interaction of enantiomers with the chiral stationary phase |

This table represents typical conditions for separating similar compounds, which are applicable for the resolution of this compound enantiomers.

Chiral Recognition Mechanisms in Chemical and Biological Systems

Chiral recognition is the process by which a chiral molecule interacts differently with the two enantiomers of another chiral substance. In biological systems, this phenomenon is fundamental to the action of many drugs. The specific three-dimensional structure of this compound's enantiomers allows for stereospecific interactions with biological targets like enzymes and receptors. ontosight.aicymitquimica.com

As a key intermediate in the synthesis of beta-blockers, the enantiomers of this compound are precursors to drugs that interact with beta-adrenergic receptors. These receptors are chiral entities that can differentiate between the enantiomers of the final drug molecule, leading to one enantiomer being significantly more active than the other. This selective binding is a classic example of chiral recognition in a biological system, where the precise fit between the drug molecule and the receptor's binding site determines the pharmacological response.

Furthermore, studies on related compounds like 3-(phenylamino)propane-1,2-diol have shown that these molecules undergo extensive metabolism in vivo, a process mediated by enzymes. nih.gov This enzymatic processing is also a form of chiral recognition, as the enzymes themselves are chiral and can metabolize enantiomers at different rates, leading to different pharmacokinetic profiles. chemimpex.comnih.gov

Role as a Chiral Auxiliary in Asymmetric Induction

Both the (R)- and (S)-enantiomers of this compound serve as valuable chiral auxiliaries in asymmetric synthesis. chemimpex.com A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to direct the formation of a specific stereoisomer of a different compound.

In this role, this compound is reacted with an achiral substrate molecule. The inherent chirality of the auxiliary guides the subsequent reaction steps, leading to the preferential formation of one enantiomer of the product over the other. After the desired stereochemistry has been established, the chiral auxiliary is removed and can often be recovered for reuse. This application is invaluable for creating enantiomerically pure compounds, which is a critical requirement for many modern pharmaceuticals. ontosight.ai

Stereochemical Inversion Studies and Reaction Stereoselectivity

While specific studies focusing on the stereochemical inversion of the chiral center in this compound are not widely documented, the control of its stereochemistry during synthesis is a key aspect of its application. The stereoselectivity of reactions involving this compound is of high importance.

The synthesis of a specific enantiomer of this compound is often achieved through the regioselective and stereospecific ring-opening of a chiral epoxide, such as (R)- or (S)-glycidol, with isopropylamine (B41738). The reaction conditions, including the choice of solvent and temperature, can influence the regioselectivity and the stereochemical purity of the resulting product.

This compound can undergo various chemical reactions, such as oxidation of its hydroxyl groups or nucleophilic substitution. The stereochemistry at the chiral center will influence the stereochemical outcome of these reactions, potentially leading to the formation of diastereomeric products if new stereocenters are formed. The inherent chirality of the molecule plays a crucial role in directing the approach of reagents and thus determining the stereoselectivity of the transformation.

Analytical Chemistry Methodologies for Characterization and Quality Assessment

Advanced Chromatographic Techniques for Separation and Quantification

Chromatographic methods are central to the separation and quantification of 3-Isopropylamino-1,2-propanediol from related substances and within complex matrices. High-performance liquid chromatography (HPLC) is a cornerstone technique, offering high resolution and sensitivity. nih.gov

Development and Validation of Chiral Stationary Phases for Enantiomeric Analysis

Given that many pharmaceuticals derived from this compound are chiral, the separation of its enantiomers is of paramount importance. nih.gov Direct enantioseparation is often achieved using HPLC with chiral stationary phases (CSPs). eijppr.comresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), have demonstrated broad applicability and high efficiency in resolving the enantiomers of beta-blockers and their precursors. nih.goveijppr.commdpi.com

The development of a chiral HPLC method involves screening various CSPs and optimizing the mobile phase composition. chromatographyonline.com For instance, a method for the chiral separation of five beta-blockers, including those structurally related to this compound, was developed using a Chirobiotic V column with a mobile phase of methanol, acetic acid, and triethylamine. nih.govresearchgate.net Validation of these methods is performed according to guidelines from the International Conference on Harmonisation (ICH) and includes assessments of specificity, linearity, accuracy, precision, and robustness. scispace.com

Table 1: Chiral Stationary Phases for Enantiomeric Analysis

| Chiral Stationary Phase (CSP) Type | Examples | Mechanism of Separation | Key Applications |

|---|---|---|---|

| Polysaccharide-based | Cellulose and amylose derivatives (e.g., Chiralpak AD-H, Chiralcel OD-H) mdpi.comchromatographyonline.comresearchgate.net | Forms transient diastereomeric complexes through hydrogen bonding, π-π interactions, and steric hindrance. chromatographyonline.com | Broad-spectrum enantioseparation of pharmaceuticals, including beta-blockers. nih.goveijppr.com |

| Macrocyclic Antibiotic-based | Teicoplanin, Vancomycin (e.g., Chirobiotic V) nih.govresearchgate.net | Inclusion complexation and multiple chiral recognition sites. researchgate.net | Separation of chiral amines and amino alcohols. nih.gov |

| Pirkle-type | (R)-1-naphthylglycine and 3,5-dinitrobenzoic acid researchgate.net | π-π interactions, hydrogen bonding, and dipole stacking. eijppr.com | Normal-phase separation of beta-blocker enantiomers. researchgate.net |

Hydrophilic Interaction Chromatography (HILIC) for Polar Compound Analysis

This compound is a polar compound, which can make it challenging to retain and separate using traditional reversed-phase liquid chromatography (RPLC). nih.govyoutube.com Hydrophilic Interaction Chromatography (HILIC) has emerged as a powerful alternative for the analysis of such polar compounds. nih.govnih.govyoutube.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of aqueous buffer. youtube.com This creates a water-enriched layer on the stationary phase surface, facilitating the partitioning of polar analytes. youtube.com

A validated HILIC method was developed for the quantification of this compound as a degradation product in metoprolol (B1676517) drug products. nih.gov This method employed a Halo Penta HILIC column and was successfully applied to various dosage forms, including injections and tablets. nih.gov The elution order in HILIC is generally the opposite of that in RPLC, with more hydrophilic compounds being more strongly retained. nih.gov

Hyphenated Techniques for Structural Elucidation and Impurity Profiling

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the comprehensive analysis of this compound, particularly for identifying unknown impurities and degradation products.

Application of Charged Aerosol Detection (CAD) in Pharmaceutical Analysis

Since this compound lacks a significant UV chromophore, traditional UV detection can be insensitive. nih.gov Charged Aerosol Detection (CAD) offers a universal detection approach for non-volatile and many semi-volatile analytes, independent of their optical properties. researchgate.netchromatographyonline.comthermofisher.com The eluent from the HPLC column is nebulized, and the resulting aerosol particles are charged, with the magnitude of the charge being proportional to the analyte mass. thermofisher.com

The combination of HILIC with CAD has proven to be a robust method for the quantitative analysis of this compound in pharmaceutical formulations. nih.govx-mol.com This approach provides high sensitivity, a wide dynamic range, and good precision, making it suitable for impurity quantification at low levels. chromatographyonline.comthermofisher.com

Table 2: HILIC-CAD Method Parameters for this compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Halo Penta HILIC (150 mm × 4.6 mm, 5 μm) | nih.gov |

| Mobile Phase | Acetonitrile and ammonium (B1175870) formate (B1220265) buffer (pH 3.2; 100 mM), 85:15 (v:v) | researchgate.net |

| Detector | Charged Aerosol Detector (CAD) | nih.gov |

| Application | Quantitation of this compound as a degradation product in metoprolol drug products. | nih.gov |

Spectroscopic and Spectrometric Characterization of Derivatives and Degradants

Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are vital for the structural elucidation of this compound, its derivatives, and degradation products. Gas chromatography-mass spectrometry (GC-MS) has been used to identify 3-isopropylamino-propane-1,2-diol, confirming its molecular ion peak. researchgate.net

Liquid chromatography-mass spectrometry (LC-MS) is particularly powerful when coupled with HPLC, allowing for the separation and subsequent identification of components in a mixture. researchgate.net For instance, LC-MS analysis was used to confirm the generation of this compound during stress testing of metoprolol. researchgate.net The synthesis and characterization of impurities related to similar structures, such as bisoprolol, have been carried out using IR, ¹H NMR, and Mass Spectrometry to confirm their structures. ijper.org

Impurity Monitoring and Degradation Product Analysis in Complex Matrices

The monitoring of impurities and degradation products is a critical aspect of quality control in the pharmaceutical industry. This compound is a known degradation product of drugs like metoprolol, often formed through a radical-initiated oxidation pathway. nih.govx-mol.com

Stress testing of the drug substance helps to identify potential degradation products and pathways. For metoprolol, oxidative stress conditions were shown to generate this compound. nih.gov The developed HILIC-CAD method allows for the effective monitoring of this impurity in various pharmaceutical dosage forms. nih.gov The ability to detect and quantify such impurities is essential for ensuring the safety and efficacy of the final drug product.

Identification and Quantification of this compound as a Degradation Product

This compound is a recognized impurity and degradation product associated with certain pharmaceutical compounds, particularly those within the aryloxypropanolamine structural class of β-adrenergic receptor antagonists. nih.gov Stress testing on the drug metoprolol has confirmed the generation of this compound, which is identified as "Impurity N" in the European Pharmacopoeia. nih.govx-mol.com

The formation of this compound often occurs through a radical-initiated oxidation pathway. nih.govx-mol.com This degradation is a critical consideration in the manufacturing and storage of such drug products. Due to its polar and non-chromophoric nature, this compound can be challenging to detect and quantify using conventional analytical techniques like reversed-phase chromatography with UV detection, which often overlooks such impurities. nih.govx-mol.com

The identification of this compound as an impurity is crucial for ensuring the safety and quality of pharmaceutical products. nih.gov Its presence in the final drug substance is monitored to comply with pharmacopeial standards. Analytical methods have been developed specifically to identify and quantify this compound in various pharmaceutical dosage forms.

Method Development for Pharmaceutical Quality Control Research

To address the challenges in detecting this compound, specific analytical methods have been developed for its separation and quantification in pharmaceutical quality control. nih.gov A notable advancement in this area is the use of Hydrophilic Interaction Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD). nih.govx-mol.com This approach is effective for analyzing polar and non-chromophoric compounds that are poorly retained and detected by traditional methods.

Research has led to the development and optimization of HILIC-CAD methods for the quantitative analysis of this compound in various metoprolol drug products, including injections and tablets. nih.gov These methods typically employ a HILIC column, such as a Halo Penta HILIC column (150 mm × 4.6 mm, 5 μm), for separation. nih.gov

The validation of these analytical methods is performed in accordance with United States Pharmacopeia (USP) guidelines, ensuring their specificity, linearity, accuracy, and precision. nih.gov The successful validation of these HILIC-CAD methods allows for their application in the routine quality control of pharmaceutical products to accurately determine the levels of this compound. nih.govx-mol.com

Table 1: HILIC-CAD Method Validation Summary for Quantification of this compound

| Parameter | Description | Findings |

|---|---|---|

| Chromatography | Hydrophilic Interaction Chromatography (HILIC) | Provides effective separation for the polar analyte. nih.gov |

| Detector | Charged Aerosol Detector (CAD) | Enables quantification of the non-chromophoric compound. nih.gov |

| Specificity | Ability to assess the analyte in the presence of other components. | The method is specific for this compound. nih.gov |

| Linearity | Proportionality of the measured value to the concentration. | The method demonstrates good linearity over a defined range. nih.gov |

| Accuracy | Closeness of the test results to the true value. | The method is shown to be accurate for quantifying the impurity. nih.gov |

| Precision | Degree of scatter between a series of measurements. | The method exhibits a high degree of precision. nih.gov |

| Application | Use in different pharmaceutical dosage forms. | Successfully applied to metoprolol tartrate injection, metoprolol tartrate tablets, and metoprolol succinate (B1194679) extended-release tablets. nih.gov |

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Metoprolol |

| Metoprolol Tartrate |

Pharmacological and Biochemical Research Applications

A Key Intermediate Scaffold in Drug Discovery and Development.chemimpex.combenchchem.comcymitquimica.com

The versatility of 3-isopropylamino-1,2-propanediol as a building block is a cornerstone of its significance in medicinal chemistry. chemimpex.com Its structure is particularly amenable to the creation of diverse molecular libraries for screening and development.

Design and Synthesis of β-Adrenergic Receptor Antagonists: Structure-Activity Relationship (SAR) Studies.benchchem.com

This compound is a well-established intermediate in the synthesis of β-adrenergic receptor antagonists, commonly known as beta-blockers. chemimpex.com The aryloxypropanolamine structure, which can be readily synthesized from this diol, is a classic pharmacophore for this class of drugs. nih.gov

Structure-activity relationship (SAR) studies have revealed key molecular features necessary for potent β-blocking activity. The presence of a branched alkyl group, such as an isopropyl or tert-butyl group, on the terminal nitrogen of the propanolamine (B44665) side chain is crucial for high antagonistic potency. nih.gov Furthermore, the nature and position of substituents on the aromatic ring significantly influence the compound's affinity and selectivity for β-adrenergic receptor subtypes (β1 and β2). nih.govnih.gov For instance, ortho-substitution on the aromatic ring, particularly with a heteroatom in the alpha position, generally leads to more potent antagonists. nih.gov

The following table summarizes the structural features of aryloxypropanolamine-based β-blockers and their impact on activity:

| Structural Feature | Impact on Activity | Example |

| Branched alkyl group on terminal nitrogen | Confers potency of β-blockade | Isopropyl, tert-butyl |

| Ortho-substitution on aromatic ring | Increases potency | - |

| Para-substitution on aromatic ring | Can yield cardioselective drugs | 4-acylamido substitution |

| Electron-withdrawing groups at meta and para positions | Modulates intrinsic sympathomimetic activity | Hydroxyl-equivalents |

Exploration of Derivatives in Central Nervous System (CNS) Therapeutics Research.chemimpex.comcymitquimica.com

The chiral nature of this compound makes it a valuable starting material for the synthesis of compounds targeting the central nervous system. chemimpex.com Specifically, the (R)-enantiomer is a key intermediate in the development of drugs for neurological disorders. chemimpex.com The ability to create compounds with specific stereochemistry is paramount for efficacy in neuropharmacology, where precise molecular interactions are essential. chemimpex.com Research in this area leverages the compound's scaffold to create novel molecules with potential therapeutic applications in the CNS. chemimpex.com

Investigations into Enzyme-Substrate Interactions and Protein Binding.benchchem.comcymitquimica.comnih.gov

The well-defined stereochemistry of this compound and its derivatives makes them excellent tools for studying enzyme-substrate interactions and protein binding. chemimpex.comontosight.ai The presence of a chiral center allows for the investigation of stereoselectivity in biological systems, providing insights into how enzymes and receptors recognize and bind to specific enantiomers. ontosight.aicymitquimica.com

This research is crucial for understanding the molecular basis of drug action and for the rational design of more specific and effective therapeutic agents. hawaii.edu By using enantiomerically pure forms of compounds derived from this compound, researchers can probe the three-dimensional structure of binding sites and elucidate the forces that govern molecular recognition. cymitquimica.com

Studies on Amino Acid Metabolism and the Biological Significance of Chiral Amines.chemimpex.combenchchem.com

This compound and its analogs are utilized in biochemical research to explore amino acid metabolism and the broader biological importance of chiral amines. chemimpex.com Chiral amines are fundamental components of many biological molecules and play a critical role in numerous physiological processes. openaccessgovernment.org

The study of how these compounds are metabolized provides valuable information about metabolic pathways and cellular processes. chemimpex.com For example, research on the biotransformation of a related compound, 3-(phenylamino)propane-1,2-diol, in mice revealed that it is extensively metabolized, with the major urinary metabolite being 2-hydroxy-3-(phenylamino)propanoic acid. nih.gov Such studies contribute to a deeper understanding of how the body processes chiral amine structures.

The importance of chirality in bioactive compounds cannot be overstated, as different enantiomers of a drug can have vastly different pharmacological activities and toxicities. openaccessgovernment.org Research utilizing chiral building blocks like this compound is therefore essential for developing safe and effective pharmaceuticals. openaccessgovernment.org

Preclinical Pharmacological Characterization of Synthesized Analogs.nih.gov

Once novel compounds are synthesized using this compound as a scaffold, they undergo rigorous preclinical pharmacological characterization to assess their potential as drug candidates. nih.gov

In Vitro and In Vivo Assessment of Receptor Binding and Functional Activity.benchchem.comnih.gov

The preclinical evaluation of these synthesized analogs involves a combination of in vitro and in vivo studies to determine their receptor binding affinity and functional activity. nih.govmdpi.com

In Vitro Assessment:

Receptor Binding Assays: These experiments measure how strongly a compound binds to its target receptor, such as the β-adrenergic receptor. This is often expressed as an IC50 value, which is the concentration of the compound required to inhibit 50% of the binding of a known ligand.

Functional Assays: These assays determine the biological effect of the compound once it binds to the receptor. For example, for a β-blocker, a functional assay might measure the compound's ability to inhibit the stimulatory effects of an agonist like isoproterenol (B85558) on isolated heart tissue. nih.gov

In Vivo Assessment:

Animal Models: The cardiovascular effects of synthesized derivatives are often examined in anesthetized animal models, such as rats. nih.gov Researchers measure parameters like heart rate and blood pressure to assess the compound's in vivo activity. nih.gov For instance, a study on three new derivatives of 3-amino-1,2-propanediol (B146019) showed that at a dose of 1 micromol/kg, one of the compounds caused a transient decrease in both heart rate and blood pressure in anesthetized rats. nih.gov

The following table provides an example of preclinical data for a synthesized analog of 3-amino-1,2-propanediol:

| Compound | Dose (micromol/kg) | Effect on Heart Rate | Effect on Blood Pressure |

| Compound 3 | 1 | 14% decrease (transient) | 25% decrease (transient) |

This comprehensive preclinical testing is essential to identify promising lead compounds for further development into new medicines.

Mechanistic Insights into Biological Action

The biological activity of this compound is primarily understood through its role as a key structural component and intermediate in the synthesis of more complex pharmaceutical agents, particularly beta-adrenergic receptor antagonists. ontosight.ai Its mechanism of action is therefore intrinsically linked to the pharmacological properties of the drugs derived from it. The presence of an isopropylamino group and a 1,2-propanediol backbone are crucial to its biological interactions.

The core of its mechanism involves the interaction with beta-adrenergic receptors. As a component of beta-blockers, this structural motif enables the binding to these receptors, which in turn inhibits their activation by endogenous catecholamines like norepinephrine (B1679862) and epinephrine. cvpharmacology.com This blockade of beta-adrenergic receptors is the fundamental mechanism responsible for the therapeutic effects of the resulting drugs, such as a reduction in heart rate and blood pressure.

The chirality of the molecule, with (R) and (S) enantiomers, is a significant factor in its biological action. chemimpex.comontosight.ai This stereochemistry is critical for the efficacy of many drugs, as different enantiomers can exhibit varied binding affinities and activities at the receptor site. chemimpex.commdpi.com For instance, in many beta-blockers, one enantiomer is significantly more active in blocking the receptor than the other. mdpi.com

Research into the biological action of this compound and its derivatives often involves studying their effects on enzyme activity and protein interactions to elucidate metabolic pathways and cellular processes. chemimpex.com For example, studies have investigated its potential to inhibit ATPase activity. ncats.io The molecule's structure, featuring both amine and diol functional groups, allows it to participate in various chemical reactions and interactions within a biological system. cymitquimica.com

While this compound itself is mainly considered an intermediate, its structural features provide the foundation for the mechanistic action of a significant class of cardiovascular drugs. ontosight.ai The detailed understanding of how its structure relates to its function as a beta-adrenergic antagonist has been a cornerstone in the development of these pharmaceuticals. chemimpex.com

Interactive Data Table: Biological Interactions of this compound Derivatives

| Target | Action | Effect | Reference |

| Beta-1 Adrenergic Receptor | Antagonist | Inhibition of receptor activity | ncats.io |

| Beta-2 Adrenergic Receptor | Antagonist / Partial Agonist | Inhibition or partial activation of receptor activity | mdpi.comncats.io |

| ATPase | Inhibitor | Reduction of enzyme activity | ncats.io |

Environmental Fate and Degradation Studies

Oxidative Degradation Pathways and Mechanisms

The formation of 3-Isopropylamino-1,2-propanediol is notably observed under oxidative stress conditions applied to metoprolol (B1676517). researchgate.netnih.gov Studies have shown that molecules with an aryloxypropanolamine structure, a key feature of metoprolol, are susceptible to degradation into α, β–hydroxypropanolamine impurities like this compound through a radical-initiated oxidation pathway. researchgate.net

Advanced Oxidation Processes (AOPs), such as those involving hydroxyl radicals, are effective in degrading metoprolol and its transformation products. nih.govnih.govnih.gov While direct studies on the oxidative degradation of this compound are limited, the degradation of metoprolol provides insights. For instance, the electro-Fenton process has been shown to mineralize beta-blockers, with aromatic intermediates being destroyed by hydroxyl radicals. nih.gov Given that this compound lacks the aromatic ring of metoprolol, its oxidative degradation would likely proceed through the oxidation of its alcohol and amine functional groups, potentially leading to the formation of smaller, more polar organic molecules.

The table below summarizes the conditions under which this compound has been identified as a degradation product of metoprolol.

| Stress Condition | Parent Compound | Degradation Product Identified | Reference |

| Oxidation (H₂O₂) | Metoprolol | This compound (Impurity N) | researchgate.netresearchgate.net |

| Acid & Base Hydrolysis | Metoprolol | Extensive degradation, multiple products | researchgate.netnih.gov |

Photodegradation and Hydrolytic Stability Investigations

Investigations into the photostability of metoprolol have shown that it is relatively stable under photolytic stress conditions. researchgate.netnih.gov However, when degradation does occur, it can lead to various products. Photoinduced degradation of metoprolol, particularly enhanced by the presence of hydrogen peroxide, leads to its complete elimination. nih.govnih.gov The primary mechanisms involve either direct photolysis or reaction with hydroxyl radicals generated from the photolysis of water. nih.gov

Regarding hydrolytic stability, metoprolol itself shows significant degradation under both acidic and alkaline conditions. researchgate.netnih.gov Propanolamine (B44665) compounds, in general, are water-soluble and can undergo hydrolysis, although the rate is dependent on pH and temperature. nih.gov The stability of this compound to hydrolysis is an area that requires further specific investigation to fully understand its persistence in aqueous environments.

Biodegradation and Environmental Transformation Dynamics

The biodegradation of metoprolol in wastewater treatment plants (WWTPs) and environmental systems has been a subject of study. Complete removal of metoprolol has been observed under aerobic conditions in activated sludge experiments. nih.gov The primary human metabolites of metoprolol, such as metoprolol acid, have also been investigated for their fate in WWTPs. nih.govcsic.es

The biodegradation of this compound is likely to occur, given its structure as an amino alcohol. Microorganisms are known to utilize a wide range of organic compounds as carbon and nitrogen sources. The degradation of 1,2-propanediol, a structurally related compound, can occur via multiple microbial pathways, including both aerobic and anaerobic processes. nih.gov It is plausible that similar enzymatic pathways could be involved in the breakdown of the propanediol (B1597323) moiety of this compound. The isopropylamino group may undergo dealkylation, a common metabolic reaction for xenobiotics. pharmgkb.org

Diverse Applied Research Domains

Research on Efficacy Enhancement Mechanisms in Agrochemical Formulations

In agriculture, 3-Isopropylamino-1,2-propanediol is incorporated into agrochemical formulations to improve the efficacy of active ingredients like herbicides and pesticides. chemimpex.com Research in this area focuses on its role as an adjuvant—a substance added to a formulation to enhance the performance of the main active chemical. The primary mechanism of action involves improving the absorption of the pesticide or herbicide into the plant system. chemimpex.com

The effectiveness of foliar-applied herbicides, such as glyphosate, is highly dependent on the spray solution's ability to wet the leaf surface, adhere to it, and penetrate the plant's cuticle. googleapis.comnsw.gov.au Adjuvants are critical in this process. While specific research detailing the performance of this compound is proprietary, its function can be understood by examining analogous compounds, such as ethoxylated amines, which are common adjuvants in commercial herbicide formulations. googleapis.comgoogle.com

These amino alcohol-based surfactants enhance efficacy through several mechanisms:

Wetting and Spreading: They reduce the surface tension of spray droplets, allowing for more uniform coverage on the waxy surface of leaves. apparentag.com.au

Penetration: They can help dissolve the plant's cuticular waxes, facilitating the transport of the active ingredient across this protective barrier.

Translocation: For systemic herbicides, certain adjuvants can improve the movement of the chemical within the plant's vascular system, leading to more effective weed control. googleapis.com

The inclusion of compounds like this compound in a tank mix can lead to a synergistic effect, where the combined efficacy of the herbicide and adjuvant is greater than the sum of their individual effects. apparentag.com.au This allows for potentially lower application rates of the active herbicide, which is both economically and environmentally beneficial.

Investigations into Dermal Delivery and Moisturizing Properties in Cosmetic Science

The structural characteristics of this compound make it a compound of interest in cosmetic science, particularly for its moisturizing and delivery-enhancing properties. chemimpex.com It is incorporated into skincare products like creams and lotions to improve skin hydration and texture. chemimpex.comresearchgate.net

The moisturizing action is attributed to its dual-functionality:

Humectant Properties: The 1,2-propanediol backbone is analogous to other glycols used in cosmetics, such as propylene (B89431) glycol and propanediol (B1597323). These molecules act as humectants, attracting water from the atmosphere and binding it within the stratum corneum, the outermost layer of the skin. nih.gov Studies on moisturizers containing humectants show a significant increase in skin hydration levels. dovepress.comresearchgate.net

Natural Moisturizing Factor (NMF) Contribution: The amino group is a fundamental component of amino acids, which are key constituents of the skin's own Natural Moisturizing Factor (NMF). nih.gov NMF components are crucial for maintaining skin hydration and barrier function. Clinical studies have demonstrated that topical formulations containing NMF components can significantly improve skin hydration. nih.govresearchgate.net

Beyond its direct moisturizing effects, this compound is investigated for its potential to enhance the dermal delivery of other active ingredients. researchgate.net Propanediols can act as solvents and penetration enhancers, altering the lipid structure of the stratum corneum to facilitate the transport of other molecules across the skin barrier. nih.govresearchgate.net This property makes it a valuable ingredient for formulations that need to deliver specific active compounds into the skin. researchgate.net

Table 1: Impact of Moisturizing Components on Skin Hydration

| Moisturizing Component Type | Mechanism of Action | Observed Effect in Clinical Studies | Supporting Citation |

|---|---|---|---|

| Humectants (e.g., Propanediol, Glycerol) | Attracts and binds water to the stratum corneum. | Significantly increased skin hydration and improved skin barrier function over an 8-hour period. | nih.gov |

| Natural Moisturizing Factors (NMFs - including amino acids) | Replenishes the skin's natural water-holding components. | Formulations with NMFs and urea (B33335) significantly improved skin hydration compared to a vehicle control. | nih.gov |

| Ceramide-Mimicking Formulations | Strengthens the skin's lipid barrier to prevent water loss. | Significantly increased skin hydration over 24 hours compared to placebo and reference moisturizers. | dovepress.comresearchgate.net |

Exploration of Novel Material Science Applications

The chirality and functional groups of this compound make it a valuable chiral building block for the synthesis of new materials with specialized properties. nih.govcymitquimica.com Research in material science explores its use as a precursor for functional polymers, chiral solvents, and selective adsorbents.

A significant area of research is in the development of Deep Eutectic Solvents (DES) . A study detailed the design of a novel, chiral DES using 3-amino-1,2-propanediol (B146019) (a closely related primary amine) as the hydrogen bond donor with choline (B1196258) chloride. nih.govresearchgate.netmdpi.com These DESs are explored as green, sustainable alternatives to volatile organic solvents. The study demonstrated the synthetic utility of this DES as a reaction medium for organolithium additions, achieving high product conversion under mild, ambient conditions. nih.govmdpi.com The inherent chirality of the solvent component presents intriguing possibilities for asymmetric synthesis. nih.gov

Table 2: Performance of a 3-Amino-1,2-propanediol-Based Deep Eutectic Solvent in Synthesis

| Reactant (Carbonyl Compound) | Product (Tertiary Alcohol) | Conversion (%) | Isolated Yield (%) | Supporting Citation |

|---|---|---|---|---|

| Benzophenone | 1,1,2-Triphenylethan-1-ol | 100 | 72 | nih.govresearchgate.net |

| Acetophenone | 2-Phenylbutan-2-ol | 100 | 65 | nih.govresearchgate.net |

| Cyclohexanone | 1-Butylcyclohexan-1-ol | 100 | 68 | nih.govresearchgate.net |

In another application, a new functional polymer, poly[N-isopropylacrylamide-co-3-allyloxy-1,2-propanediol] , was synthesized and grafted onto magnetic nanoparticles. rsc.org This novel material was developed as a nano-sorbent for potential use in biomedical applications and targeted drug delivery systems. rsc.org

Furthermore, research has shown that reacting 3-amino-1,2-propanediol with chloromethylated polystyrene creates a chelating resin (PS-APD) . chemicalbook.com This specialized resin demonstrates a high adsorption capability and selectivity for gold (Au(III)) ions, highlighting its potential use in precious metal recovery and purification processes. chemicalbook.com These examples underscore the role of this compound and its close derivatives as versatile platforms for creating advanced materials.

Q & A

Q. What are the recommended safety protocols for handling 3-Isopropylamino-1,2-propanediol in laboratory settings?

- Methodological Answer : Prioritize personal protective equipment (PPE), including side-shield safety goggles, nitrile gloves (EN374-compliant), and lab coats. Use fume hoods for ventilation to minimize inhalation risks. In case of eye contact, rinse immediately with water for ≥15 minutes and seek medical attention . For spills, collect residues in labeled containers and clean contaminated surfaces thoroughly to comply with environmental regulations .

Q. How can researchers optimize the synthesis of this compound from 3-chloro-1,2-propanediol?

- Methodological Answer : Use a composite catalyst (e.g., ammonia-compatible systems) to enhance yield and reduce reaction time. Optimize reaction parameters such as temperature (typically 50–80°C), pressure, and molar ratios. Post-synthesis, employ vacuum distillation and pH adjustment to isolate the product, followed by solvent evaporation and molecular distillation for purification .

Q. What analytical methods are validated for quantifying this compound in pharmaceutical matrices?

- Methodological Answer : Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD) is effective. Use a Halo Penta HILIC column (150 mm × 4.6 mm, 5 µm) with 85% acetonitrile and 15% 100 mM ammonium acetate buffer (pH 3.2) as the mobile phase. This method resolves polar degradation products (e.g., α,β-dihydroxypropanolamine derivatives) with a detection limit of 0.01 mg/kg .

Q. How should researchers address the lack of comprehensive toxicological data for this compound?

- Methodological Answer : Perform tiered toxicity assessments:

- In vitro : Use cell lines (e.g., Caco-2) to evaluate acute cytotoxicity and membrane integrity.

- In vivo : Conduct subchronic rodent studies (OECD 407/408 guidelines) to assess organ-specific effects.

- Read-across : Leverage data from structurally related compounds (e.g., 3-chloro-1,2-propanediol esters) to infer potential hazards .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic deoxygenation pathways of this compound derivatives?

- Methodological Answer : Under acidic conditions (e.g., HOTf), the compound undergoes acid-catalyzed dehydration to form propionaldehyde intermediates. Subsequent hydrogenation via Ru-based catalysts (e.g., [Cp*Ru(CO)₂]₂(μ-H)⁺) selectively reduces internal hydroxyl groups to yield n-propanol. Reaction rates are acid concentration-dependent but independent of H₂ pressure .

Q. How does this compound function as a critical impurity in metoprolol formulations, and how can its formation be mitigated?

- Methodological Answer : It arises via oxidative degradation of metoprolol’s aryloxypropanolamine moiety. To suppress formation:

Q. What structural modifications enhance the polymer-modifying properties of this compound?

- Methodological Answer : Incorporate the compound into polyetherimide backbones to improve flexibility and processability. Characterize modified polymers via differential scanning calorimetry (DSC) to observe reduced glass transition temperatures (Tg) and increased elasticity. Adjust the molar ratio of diol to dianhydride monomers during synthesis to balance mechanical properties .

Q. What are the challenges in elucidating the metabolic fate of this compound using in vitro models?

- Methodological Answer : Use Caco-2 cell monolayers to simulate intestinal absorption. Apply UPLC-MS/MS for metabonomic profiling of urine or plasma samples. Key challenges include identifying low-abundance metabolites (e.g., glucuronides) and distinguishing host vs. microbial biotransformation products .

Q. How can computational modeling predict the environmental persistence of this compound?

Q. What strategies resolve contradictions in reported toxicity data for structurally similar propanediol derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.